molecular formula C12H14Cl2N2O B13190795 N-(3,4-Dichlorophenyl)piperidine-2-carboxamide

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide

Cat. No.: B13190795
M. Wt: 273.15 g/mol
InChI Key: SHYZLGNMPFROMT-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide hydrochloride (CAS 1078163-24-2) is a high-purity chemical compound offered for research and development purposes . This molecule features a piperidine-2-carboxamide core directly linked to a 3,4-dichlorophenyl group, forming a scaffold of interest in medicinal chemistry . The hydrochloride salt form improves aqueous solubility, facilitating its use in biological assays . With a molecular formula of C12H15Cl3N2O and a molecular weight of 309.62 g/mol, it is supplied with a typical purity of 95% . Compounds based on the piperidine-carboxamide structure have been investigated for a range of biological activities, serving as key intermediates in the synthesis of potential enzyme inhibitors and being studied for their effects on photosynthetic electron transport (PET) and antimycobacterial properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-2-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-9-5-4-8(7-10(9)14)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17)

InChI Key

SHYZLGNMPFROMT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidine-4-Carboxamide Analog

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide (CAS 894802-34-7) differs solely in the position of the carboxamide group on the piperidine ring (4-position vs. 2-position). This positional isomer has a molecular weight of 273.16 g/mol , identical to the target compound, but distinct stereoelectronic properties due to altered ring conformation. Such differences can influence binding affinity and solubility in biological systems .

Heterocyclic Ring Modifications

Pyridine-Based Analog

N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide (CAS 72645-97-7) replaces the saturated piperidine ring with a partially unsaturated pyridine system containing a ketone group. Its molecular weight (283.11 g/mol) and formula (C₁₂H₈Cl₂N₂O₂) reflect these structural changes .

Pyrazol-3-yl Derivatives

Compound 33 from , N-[1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-oxo-2-piperidinecarboxamide, incorporates a dihydro-pyrazole ring fused to the piperidine-carboxamide core.

Substituent Variations on the Aromatic Ring

Dimethylphenyl Analogs

(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 27262-40-4) substitutes the 3,4-dichlorophenyl group with a 2,6-dimethylphenyl moiety.

Indazole-Containing Derivatives

Compounds in , such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine , feature indazole and quinazoline systems. These bulkier heterocycles likely enhance target selectivity but reduce synthetic accessibility (yields: 27–84%) compared to simpler carboxamides .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(3,4-Dichlorophenyl)piperidine-2-carboxamide C₁₂H₁₄Cl₂N₂O 273.16 Piperidine-2-carboxamide, 3,4-dichlorophenyl
Piperidine-4-carboxamide isomer C₁₂H₁₄Cl₂N₂O 273.16 Carboxamide at piperidine-4 position
Pyridine-based analog (CAS 72645-97-7) C₁₂H₈Cl₂N₂O₂ 283.11 2-Oxo-pyridine, unsaturated ring
Compound 33 () C₁₅H₁₆Cl₂N₄O₂ 355.22 Dihydro-pyrazole, 6-oxo-piperidine

Research Implications

  • Structural Flexibility vs. Target Selectivity : The piperidine-2-carboxamide core offers conformational flexibility, while bulkier analogs (e.g., indazole derivatives) may enhance specificity at the cost of synthetic efficiency .
  • Kinase Modulation Potential: Pyrazole and pyridine modifications () highlight the scaffold’s versatility in kinase-targeted drug discovery .

Biological Activity

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a 3,4-dichlorophenyl group and a carboxamide functional group. Its molecular formula is C12_{12}H12_{12}Cl2_{2}N1_{1}O1_{1}, with a molecular weight of approximately 273.15 g/mol. The unique structural characteristics contribute to its distinct biological activities and reactivity profiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways related to inflammation and cancer by inhibiting certain enzymes involved in these processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory responses, which could lead to reduced inflammation.
  • Receptor Binding : It may bind to various receptors, influencing their activity and altering biological responses.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies suggest that this compound exhibits activity against various microbial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary research indicates that the compound may reduce inflammation by inhibiting specific inflammatory pathways.
  • Anticancer Activity : There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors .

Case Studies and Experimental Data

Several studies have focused on evaluating the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound exhibited significant growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer) with an IC50_{50} value indicating potent activity .
    • The presence of the 3,4-dichlorophenyl group was identified as crucial for its antiproliferative activity .
  • In Vivo Behavioral Tests :
    • In vivo tests showed that derivatives of the compound affected motor coordination and locomotor activity in animal models, suggesting potential neuropharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActive against various microbial strains
Anti-inflammatoryInhibits inflammatory pathways
AnticancerSignificant growth inhibition in cancer cell lines

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